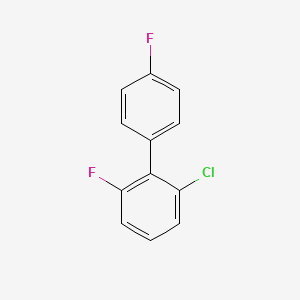

1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene is an aromatic compound characterized by the presence of chlorine and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene can be synthesized through various methods, including:

Suzuki-Miyaura Coupling: This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.

Diazonium Salt Decomposition: This method involves the formation of diazonium salts from aniline derivatives, followed by their decomposition in the presence of fluorinating agents.

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.

Nucleophilic Aromatic Substitution: This reaction involves the substitution of halogen atoms on the benzene ring with nucleophiles.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, and nitric acid are commonly used under acidic conditions.

Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide and ammonia are commonly used under basic conditions.

Major Products Formed:

Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated derivatives of this compound.

Nucleophilic Aromatic Substitution: Products include hydroxylated and aminated derivatives of this compound.

Scientific Research Applications

1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that undergoes substitution by electrophiles. In nucleophilic aromatic substitution reactions, the compound acts as an electron-deficient aromatic system that undergoes substitution by nucleophiles .

Comparison with Similar Compounds

1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene can be compared with other similar compounds, such as:

1-Chloro-2-fluorobenzene: This compound has a similar structure but lacks the additional fluorophenyl group, making it less complex and potentially less reactive.

1-Bromo-3-fluorobenzene: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and chemical properties.

Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, as well as the additional fluorophenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Biological Activity

1-Chloro-3-fluoro-2-(4-fluorophenyl)benzene is an organic compound that has garnered attention for its potential biological activities. Its unique molecular structure, characterized by a benzene ring with chlorine and fluorine substitutions, positions it as a candidate for various pharmaceutical applications, particularly in drug discovery and development. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C12H8ClF2, with a molecular weight of approximately 234.64 g/mol. The compound's structure allows for diverse interactions within biological systems, influencing its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can modulate enzymatic activity or receptor binding, leading to significant biological effects such as antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of this compound may exhibit notable antimicrobial properties. For instance, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacterial strains, as well as fungi. A study reported that compounds similar to this structure were effective against Bacillus subtilis, Streptococcus pneumoniae, Pseudomonas aeruginosa, and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, one investigation revealed that derivatives were active against HepG2 hepatic cancer cell lines and MCF-7 breast cancer cells, with IC50 values indicating potent antiproliferative effects . The mechanisms involved include the modulation of signaling pathways related to cell proliferation and apoptosis.

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of a series of fluorinated benzene derivatives, including compounds structurally related to this compound. The results demonstrated that these derivatives inhibited bacterial growth effectively, suggesting their potential as lead compounds for developing new antibiotics .

Study on Anticancer Effects

In another research effort focused on anticancer activity, derivatives similar to this compound were tested against several cancer cell lines. The findings indicated that specific modifications in the compound's structure significantly enhanced its cytotoxicity against HepG2 cells, outperforming standard chemotherapeutic agents such as cisplatin .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C12H7ClF2 |

|---|---|

Molecular Weight |

224.63 g/mol |

IUPAC Name |

1-chloro-3-fluoro-2-(4-fluorophenyl)benzene |

InChI |

InChI=1S/C12H7ClF2/c13-10-2-1-3-11(15)12(10)8-4-6-9(14)7-5-8/h1-7H |

InChI Key |

AKGGBUWIEMZIDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CC=C(C=C2)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.